molecular formula C22H24N4O4 B2849463 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine CAS No. 1775298-16-2

2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine

Cat. No.: B2849463
CAS No.: 1775298-16-2
M. Wt: 408.458
InChI Key: SJQJSLANNMSFTF-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine is a structurally complex molecule featuring:

  • A piperidine ring linked via a carbonyl group to the pyridine, enhancing conformational flexibility and influencing pharmacokinetic properties.

Properties

IUPAC Name

[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-28-18-6-3-16(4-7-18)21-24-20(30-25-21)13-15-9-11-26(12-10-15)22(27)17-5-8-19(29-2)23-14-17/h3-8,14-15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQJSLANNMSFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine typically involves multiple steps, including the formation of the oxadiazole ring, the piperidine moiety, and their subsequent coupling to the pyridine ring. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name / ID Core Structure Key Substituents/Modifications Reported Properties/Activities References
Target Compound 2-Methoxy pyridine + piperidine + oxadiazole 4-Methoxyphenyl on oxadiazole; piperidine-carbonyl linkage Limited direct data; inferred stability from oxadiazole
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid 4-methoxycarbonyl-phenyl ester Pyridine + piperidine + oxadiazole Methoxycarbonyl-phenyl ester; pyridyl-oxadiazole Enhanced lipophilicity; ester hydrolysis susceptibility
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Pyridine + chloro/phenyl groups Chloro, nitro, or methoxy substituents on pyridine Antimicrobial activity (e.g., MIC: 8–64 µg/mL)
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives Pyrimidine + thiazole Thiazole ring; carbonitrile group Kinase inhibition (IC50: 0.2–5 µM)

Heterocyclic Core Comparison

  • Oxadiazole vs. Thiazole : The target’s 1,2,4-oxadiazole (electron-deficient) may confer greater metabolic stability compared to thiazole (electron-rich), which is prone to oxidation . However, thiazole-containing compounds exhibit stronger kinase inhibition due to sulfur’s polarizability .
  • Pyridine vs.

Substituent Effects

  • Piperidine Linkage : The piperidine-carbonyl group in the target compound may improve solubility over ester-linked analogs (e.g., methoxycarbonyl-phenyl ester in ), which are susceptible to hydrolysis .

Biological Activity

The compound 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3, and its structure includes a pyridine ring, a piperidine moiety, and an oxadiazole group. The presence of methoxy groups contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The methoxy groups may enhance the compound's ability to modulate inflammatory pathways.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Antimicrobial Properties

A study evaluating the antimicrobial activity of related oxadiazole derivatives found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-Methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)E. coli32 µg/mL
2-Methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)S. aureus16 µg/mL

Cytotoxicity Assays

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis via mitochondrial pathway
MCF-715.0Cell cycle arrest at G2/M phase

Case Studies

Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar piperidine derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, providing a basis for further development as anticancer agents.

Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of oxadiazole derivatives in models of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

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